molecular formula C19H27N3O4 B1681725 Semagacestat CAS No. 425386-60-3

Semagacestat

Número de catálogo B1681725
Número CAS: 425386-60-3
Peso molecular: 361.4 g/mol
Clave InChI: PKXWXXPNHIWQHW-RCBQFDQVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Semagacestat belongs to the class of organic compounds known as dipeptides . It is a γ-secretase inhibitor that reduces Aβ40 and 42 production and secretion by the γ-secretase enzyme complex .


Synthesis Analysis

This compound is a γ-secretase inhibitor that reduces Aβ40 and 42 production and secretion by the γ-secretase enzyme complex . The rationale is that reducing the formation of Aβ from its substrate APP targets an upstream event in the amyloid cascade .


Molecular Structure Analysis

This compound has structural similarities with DAPT and LY-411,575, but its small structure has much smaller effects on flexible loops in the presenilin structure . Avagacestat has a wide structure which cannot line with the tunnel walls and penetrate deep into the tunnel .


Chemical Reactions Analysis

This compound is a γ-secretase inhibitor that reduces Aβ40 and 42 production and secretion by the γ-secretase enzyme complex . The rationale is that reducing the formation of Aβ from its substrate APP targets an upstream event in the amyloid cascade .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H27N3O4 and a molecular weight of 361.442 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 681.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C .

In Vivo

Semagacestat has been studied in a number of in vivo studies. These studies have shown that the drug is able to reduce amyloid-β levels in the brains of animal models. In addition, this compound has been shown to reduce the accumulation of amyloid-β plaques in the brains of animal models. This suggests that this compound may be a promising drug candidate for the treatment of Alzheimer’s disease.

In Vitro

Semagacestat has also been studied in a number of in vitro studies. These studies have shown that this compound is able to inhibit the activity of gamma-secretase, which is responsible for the production of amyloid-β peptide. In addition, this compound has been shown to reduce the production of amyloid-β peptide in cell culture studies. This suggests that this compound may be a promising drug candidate for the treatment of Alzheimer’s disease.

Actividad Biológica

Semagacestat has been shown to reduce the production of amyloid-β peptide in animal models and cell culture studies. In addition, this compound has been shown to reduce the accumulation of amyloid-β plaques in the brains of animal models. This suggests that this compound may be a promising drug candidate for the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of amyloid-β peptide in animal models and cell culture studies. In addition, this compound has been shown to reduce the accumulation of amyloid-β plaques in the brains of animal models. This suggests that this compound may have beneficial effects on the biochemical and physiological processes associated with Alzheimer’s disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Advantages
Semagacestat has been shown to be a potent inhibitor of gamma-secretase, with an IC50 of 0.5 nM. This suggests that this compound is a highly effective inhibitor of gamma-secretase, which is responsible for the production of amyloid-β peptide. In addition, this compound is easy to synthesize using a stereoselective synthesis method, which is cost-effective.
Limitations
Although this compound has been shown to reduce the production of amyloid-β peptide in animal models and cell culture studies, its efficacy in humans has yet to be established. In addition, the long-term effects of this compound on human health have yet to be determined.

Direcciones Futuras

1. Further research is needed to determine the efficacy of semagacestat in humans.
2. Long-term studies are needed to determine the safety and efficacy of this compound in humans.
3. Research is needed to determine the optimal dosage of this compound for humans.
4. Studies are needed to determine the potential interactions between this compound and other drugs.
5. Research is needed to determine the potential side effects of this compound in humans.
6. Studies are needed to determine the potential synergistic effects of this compound with other drugs.
7. Research is needed to determine the potential mechanisms of action of this compound.
8. Studies are needed to determine the potential therapeutic applications of this compound.
9. Research is needed to determine the potential off-target effects of this compound.
10. Studies are needed to determine the potential mechanisms of resistance to this compound.
11. Research is needed to determine the potential biomarkers of response to this compound.
12. Studies are needed to determine the potential mechanisms of drug delivery of this compound.
13. Research is needed to determine the potential combinations of this compound with other drugs.
14. Studies are needed to determine the potential pharmacokinetics of this compound.
15. Research is needed to determine the potential mechanisms of action of this compound in combination with other drugs.

Aplicaciones Científicas De Investigación

Investigación sobre la enfermedad de Alzheimer

Semagacestat se ha investigado principalmente por su potencial para tratar la enfermedad de Alzheimer. Es un inhibidor de la γ-secretasa de molécula pequeña que se desarrolló para reducir la producción y secreción de los péptidos Aβ40 y Aβ42 por el complejo enzimático de la γ-secretasa. La justificación de esto es que la reducción de la formación de Aβ a partir de su sustrato, la proteína precursora amiloide (APP), se dirige a un evento ascendente en la cascada amiloide, lo que constituye una prueba directa de la hipótesis amiloide .

Estudios sobre el péptido beta amiloide

La investigación en ratas de laboratorio sugiere que la forma soluble del péptido beta amiloide es un agente causante en el desarrollo de la enfermedad de Alzheimer. This compound bloquea la γ-secretasa, que es responsable de la proteólisis de la APP, lo que potencialmente influye en el estudio del papel de los péptidos beta amiloide en las enfermedades neurodegenerativas .

Farmacodinamia

Se han realizado estudios para investigar los efectos de this compound sobre PS/γ-secretasa en células vivas midiendo los pequeños péptidos secundarios intracelulares liberados durante la producción de Aβ . Esta investigación ayuda a comprender la farmacodinamia de this compound y su interacción con los procesos celulares.

Ensayos clínicos

this compound ha sido objeto de ensayos clínicos, incluido un ensayo doble ciego controlado con placebo para evaluar su eficacia como tratamiento de la enfermedad de Alzheimer. Sin embargo, es importante tener en cuenta que algunos ensayos se han detenido debido a efectos adversos .

Investigación neurológica

Más allá de la enfermedad de Alzheimer, la inhibición de la γ-secretasa por this compound presenta aplicaciones potenciales en la investigación neurológica más amplia, particularmente en la comprensión de la escisión enzimática de la APP y sus implicaciones en diversos trastornos neurodegenerativos .

Safety and Hazards

Semagacestat is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Análisis Bioquímico

Biochemical Properties

Semagacestat functions by inhibiting the γ-secretase enzyme complex, which is responsible for the proteolytic cleavage of amyloid precursor protein (APP) into Aβ peptides . By blocking this enzyme, this compound reduces the production and secretion of Aβ40 and Aβ42 peptides . This interaction is crucial as it targets an upstream event in the amyloid cascade, representing a direct test of the amyloid hypothesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It reduces the levels of Aβ peptides in the plasma, which is consistent with its role as a γ-secretase inhibitor . It also leads to an increase in intracellular byproduct peptides and long Aβ species, which can have adverse effects on cellular function . Additionally, this compound has been associated with increased ventricular volume and decreased cerebrospinal fluid phosphorylated tau (p-tau) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the γ-secretase enzyme complex, thereby inhibiting its activity . This inhibition prevents the cleavage of APP into Aβ peptides, reducing their production and secretion . Furthermore, this compound has been shown to activate the growth hormone secretagogue receptor (GHS-R1a), leading to increased intracellular calcium influx and receptor internalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, it reduces plasma levels of Aβ peptides, but this effect is followed by a biphasic response where plasma Aβ levels exceed baseline levels . Long-term studies have shown that this compound can lead to cognitive decline, increased ventricular volume, and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with significant adverse effects, including cognitive decline and increased incidence of skin cancer . In humans, a single dose of this compound has been shown to alter the cerebrospinal fluid peptidome, indicating its impact on peptide production and regulation .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the production of Aβ peptides. It inhibits the γ-secretase enzyme, which is responsible for the cleavage of APP into Aβ peptides . Additionally, this compound has been shown to activate the GHS-R1a receptor, which is involved in various physiological functions, including energy metabolism and growth hormone secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the γ-secretase enzyme complex . It has been shown to reduce plasma levels of Aβ peptides but does not significantly affect cerebrospinal fluid Aβ levels . The distribution of this compound within the body can lead to various adverse effects, including increased ventricular volume and cognitive decline .

Subcellular Localization

The subcellular localization of this compound is primarily within the γ-secretase enzyme complex, where it exerts its inhibitory effects . This localization is crucial for its function as it directly interacts with the enzyme responsible for the production of Aβ peptides . Additionally, this compound has been shown to cause intracellular accumulation of byproduct peptides, which can have adverse effects on cellular function .

Propiedades

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235740
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

425386-60-3, 866488-53-1
Record name Semagacestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 450139
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semagacestat
Reactant of Route 2
Reactant of Route 2
Semagacestat
Reactant of Route 3
Reactant of Route 3
Semagacestat
Reactant of Route 4
Reactant of Route 4
Semagacestat
Reactant of Route 5
Reactant of Route 5
Semagacestat
Reactant of Route 6
Reactant of Route 6
Semagacestat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.